3-Chloro-4-fluorobenzaldehyde

Catalog No.
S1893080
CAS No.
34328-61-5
M.F
C7H4ClFO
M. Wt
158.56 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4-fluorobenzaldehyde

CAS Number

34328-61-5

Product Name

3-Chloro-4-fluorobenzaldehyde

IUPAC Name

3-chloro-4-fluorobenzaldehyde

Molecular Formula

C7H4ClFO

Molecular Weight

158.56 g/mol

InChI

InChI=1S/C7H4ClFO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H

InChI Key

GVORVQPNNSASDM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C=O)Cl)F

Canonical SMILES

C1=CC(=C(C=C1C=O)Cl)F

Synthesis:

-Chloro-4-fluorobenzaldehyde is a useful intermediate in organic synthesis. Its specific halogenated structure makes it a valuable building block for the creation of more complex molecules. Research has explored various methods for its synthesis, including:

  • From 3-chloro-4-fluorobenzoic acid: This method involves converting the carboxylic acid group of 3-chloro-4-fluorobenzoic acid into an aldehyde using various reducing agents [].
  • From 3-chloro-4-fluorotoluene: This approach involves a multi-step process involving chlorination, fluorination, and subsequent oxidation of the methyl group to an aldehyde [].

These are just two examples, and researchers continue to explore new and improved methods for synthesizing 3-chloro-4-fluorobenzaldehyde.

Applications in Medicinal Chemistry:

The presence of the chlorine and fluorine substituents makes 3-chloro-4-fluorobenzaldehyde a promising candidate for developing new pharmaceuticals. Research has investigated its potential use in:

  • Antimicrobial agents: Studies have explored the activity of 3-chloro-4-fluorobenzaldehyde derivatives against various bacterial and fungal strains [].
  • Anticancer agents: The molecule's structure has been incorporated into potential anticancer drugs, with research evaluating its ability to target specific cancer cell pathways [].

3-Chloro-4-fluorobenzaldehyde is an aromatic aldehyde with the molecular formula C₇H₄ClFO and a molecular weight of 158.56 g/mol. It is characterized by the presence of a chloro and a fluoro substituent on the benzene ring, positioned at the 3 and 4 positions, respectively. This compound is notable for its utility in various chemical syntheses and potential applications in pharmaceuticals and agrochemicals .

There is no known specific mechanism of action associated with 3-chloro-4-fluorobenzaldehyde. It is primarily used as a starting material for further synthesis and does not possess any inherent biological activity on its own.

As with most chemicals, it is advisable to handle 3-chloro-4-fluorobenzaldehyde with proper safety precautions. Specific data on its toxicity is unavailable, but general safety principles for handling aromatic aldehydes should be followed. These include:

  • Wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat.
  • Working in a well-ventilated fume hood.
  • Avoiding contact with skin and eyes.
  • Following proper disposal procedures according to local regulations.
, including:

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, allowing for the formation of various derivatives.
  • Condensation Reactions: It can undergo reactions with amines or other nucleophiles to form imines or other functional groups.
  • Reduction Reactions: The aldehyde group can be reduced to alcohols or further oxidized to carboxylic acids depending on reaction conditions.

The compound has been synthesized using trichloroisocyanuric acid in a reaction that yields approximately 80% under mild conditions .

The synthesis of 3-Chloro-4-fluorobenzaldehyde has been documented through several methods:

  • Using Trichloroisocyanuric Acid: This method involves the reaction of starting materials in water and ethyl acetate at room temperature for approximately 40 minutes, yielding an 80% product .
  • Other Synthetic Routes: Alternative methods may include halogenation of precursors followed by formylation or other functional group transformations.

3-Chloro-4-fluorobenzaldehyde finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its reactive aldehyde group.
  • Agrochemicals: The compound can be utilized in the development of herbicides or pesticides.
  • Materials Science: It may be involved in creating polymeric materials or coatings due to its functional groups.

Several compounds share structural similarities with 3-Chloro-4-fluorobenzaldehyde. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Chloro-4-fluorobenzaldehydeC₇H₄ClFODifferent positioning of chloro and fluoro groups
4-FluorobenzaldehydeC₇H₅FOLacks chlorine; simpler structure
ChlorobenzaldehydeC₇H₅ClONo fluorine; used in various organic syntheses

Each compound exhibits unique reactivity profiles and potential applications, making them valuable in different contexts. The presence of both chlorine and fluorine in 3-Chloro-4-fluorobenzaldehyde enhances its chemical versatility compared to its analogs .

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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